1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride
Overview
Description
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H15ClN4O and its molecular weight is 254.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis Methods : This compound is a privileged substructure in over 1000 unique CGRP receptor antagonists. Two efficient synthesis methods have been developed, one featuring chemoselective reductive amination and the other utilizing Pd-catalyzed amination (Leahy et al., 2012).
Application in Drug Design : It plays a significant role in drug design, particularly in developing serotonin receptor antagonists. This compound has been used in synthesizing tertiary amine-bearing N-alkylated derivatives evaluated against various serotonin receptors (Deau et al., 2015).
Biological and Therapeutic Research
Anticancer Properties : It's been used in the optimization of kinase inhibitors, specifically as a dual FLT3/Aurora kinase inhibitor, showing potential in the treatment of acute myeloid leukemia (Bavetsias et al., 2012).
Antimicrobial and Anticancer Activity : Novel derivatives of this compound have shown significant antimicrobial and anticancer activities, highlighting its potential in developing new therapeutic agents (Banda et al., 2016).
Anti-Tubercular Agents : It has been used in synthesizing compounds that act as inhibitors of Lumazine synthase in M. tuberculosis, showing potential as effective anti-tubercular agents (Harer & Bhatia, 2015).
Chemical and Physical Properties
Vibrational Spectra Analysis : The vibrational energy levels and molecular structure of derivatives of this compound have been studied using density functional theory, providing insights into its chemical properties (Lorenc et al., 2008).
Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives, including this compound, have been evaluated for their performance as corrosion inhibitors in mild steel, demonstrating potential applications in materials science (Saady et al., 2021).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statement is P261 . For more detailed safety and hazard information, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, the future directions of this compound could involve further exploration of its therapeutic applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride involves the condensation of 1-(4-chloro-1H-imidazo[4,5-b]pyridin-2-yl)piperidine with ethyl isocyanate followed by hydrolysis and subsequent treatment with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": ["4-chloro-1H-imidazo[4,5-b]pyridin-2-amine", "piperidine", "ethyl isocyanate", "hydrochloric acid", "sodium hydroxide", "water", "diethyl ether"], "Reaction": ["Step 1: 4-chloro-1H-imidazo[4,5-b]pyridin-2-amine is reacted with piperidine in the presence of sodium hydroxide to obtain 1-(4-chloro-1H-imidazo[4,5-b]pyridin-2-yl)piperidine.", "Step 2: 1-(4-chloro-1H-imidazo[4,5-b]pyridin-2-yl)piperidine is reacted with ethyl isocyanate in the presence of diethyl ether to obtain 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.", "Step 3: 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is hydrolyzed using hydrochloric acid to obtain the free base.", "Step 4: The free base is treated with hydrochloric acid to obtain 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride salt."] } | |
CAS No. |
781649-84-1 |
Molecular Formula |
C11H15ClN4O |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-piperidin-4-yl-3H-imidazo[4,5-b]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C11H14N4O.ClH/c16-11-14-10-9(2-1-5-13-10)15(11)8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,16);1H |
InChI Key |
HRKQNYBSCATNDG-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2C3=C(NC2=O)N=CC=C3.Cl.Cl |
Canonical SMILES |
C1CNCCC1N2C3=C(NC2=O)N=CC=C3.Cl |
781649-84-1 | |
Pictograms |
Irritant |
Synonyms |
1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride; 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Dihydrochloride; 1-Piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one Dihydrochloride; 2-Oxo-1-(4-piperidinyl)-2,3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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